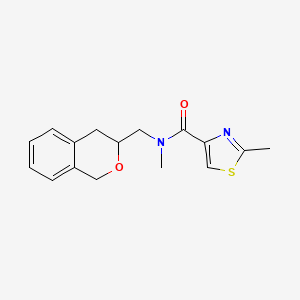

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-11-17-15(10-21-11)16(19)18(2)8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,10,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMDIVMZDOEGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with 2-dimethylthiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs include substituted thiazole carboxamides and isoxazole derivatives (Table 1). Key structural variations include:

- Heterocyclic Core : The thiazole ring in the target compound contrasts with isoxazole (e.g., compound 25 in ) or pyrazine (e.g., 3A5NP2C in ) cores in analogs. Thiazoles generally exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s electronegativity compared to oxygen in isoxazoles .

- Substituent Patterns : The isochroman-3-ylmethyl group distinguishes the compound from analogs bearing pyridinyl (), phenyl (), or azepane () substituents. Isochroman’s bicyclic ether system enhances rigidity and may improve metabolic stability compared to flexible alkyl chains .

Table 1: Structural and Functional Comparison of Selected Analogues

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves coupling thiazole-4-carboxylic acid derivatives with substituted amines. For example, carboxamide intermediates are synthesized using Lawesson’s reagent for thioamide formation, followed by alkylation. Solvent systems like acetonitrile (reflux) or DMF with triethylamine are critical for cyclization. Optimization includes adjusting stoichiometry (e.g., 1.1 eq of Lawesson’s reagent) and purification via preparative TLC (n-hexane/ethyl acetate, 50:50) . Amide coupling protocols using active esters or carbodiimides (e.g., EDCI/HOBt) are also applicable for introducing the isochromanmethyl moiety .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : 1H (500 MHz) and 13C NMR in DMSO-d6 resolve methyl, aromatic, and isochroman protons. Coupling constants (e.g., ) confirm substituent orientation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine single-crystal structures. Key parameters include , data-to-parameter ratio ≥15, and mean for precision .

- Mass Spectrometry : HRMS-ESI validates molecular ions (e.g., [M+H]+ with <1 ppm error) .

Q. What solvents and reaction conditions optimize yield in thiazole-carboxamide synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates. Ethanol/ethyl acetate mixtures improve solubility during recrystallization .

- Catalysts : Triethylamine or DIPEA neutralizes acids in coupling steps. Iodine mediates sulfur elimination in cyclization .

- Temperature : Reflux (1–3 minutes) prevents side reactions in rapid cyclizations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent DMSO concentrations (≤1%) in cell-based assays to avoid solvent toxicity artifacts .

- Orthogonal Validation : Cross-check results with fluorescence-based (e.g., Rh123 for mitochondrial activity) and colorimetric (Bradford assay ) methods.

- Substituent Analysis : Systematic variation of methyl, nitro, or halogens (e.g., ’s halogenated aryl groups) clarifies structure-activity relationships (SAR) .

Q. What mechanistic insights guide cyclization steps in related thiazole-carboxamides?

- Methodological Answer :

- Nucleophilic Pathways : Thiazole ring closure via nucleophilic attack (e.g., sulfur participation) is common. Intermediate trapping (ESI-MS) confirms thiourea or carbodiimide adducts .

- Radical Mechanisms : Iodine/triethylamine systems generate sulfur radicals, facilitating cyclization. Monitoring reaction time (<3 minutes) prevents over-cyclization .

Q. How can solubility be optimized for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvents : DMSO/water mixtures (≤10% DMSO) enhance solubility without cytotoxicity .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amino) at the 2-methyl or isochroman positions. LogP reductions (measured via HPLC) improve aqueous compatibility .

- Salt Formation : Hydrochloride salts of tertiary amines increase bioavailability .

Key Methodological Notes

- Avoid Commercial Sources : BenchChem/SynQuest (–21) data are excluded per reliability guidelines.

- Advanced SAR : Prioritize substituent libraries (e.g., ’s nitro, cyano groups) for activity optimization .

- Data Reproducibility : Report detailed reaction logs (time, solvent purity) and crystallographic CIF files for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.